molecular formula C5H5BrClFN2 B3217952 5-Bromo-4-fluoropyridin-2-amine hydrochloride CAS No. 1185767-18-3

5-Bromo-4-fluoropyridin-2-amine hydrochloride

Cat. No. B3217952
M. Wt: 227.46 g/mol
InChI Key: SUEVKKLOXABGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822468B2

Procedure details

To mono HCl salt of 4-fluoro-pyridin-2-ylamine (xviii) (3 g, 20.2 mmol) in acetonitrile at 0° C. was added in 3 portions N-bromosuccinimide (3.59 g, 20.2 mmol) over 1.5 h. The RM was stirred 1 h at 0° C. and the precipitate was filtered and dried under vacuo to give the title compound as mono HCl salt (tR 1.61 min (conditions 8), MH+=191, 193).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1.[Br:10]N1C(=O)CCC1=O>C(#N)C>[ClH:1].[Br:10][C:8]1[C:3]([F:2])=[CH:4][C:5]([NH2:9])=[N:6][CH:7]=1.[ClH:1] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC(=NC=C1)N
Name
Quantity
3.59 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The RM was stirred 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.BrC=1C(=CC(=NC1)N)F
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.